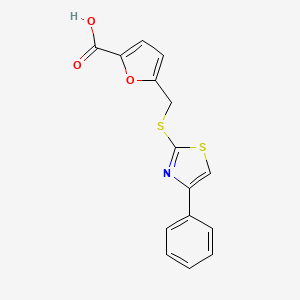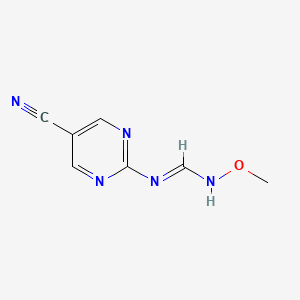![molecular formula C17H15NO B2787306 2-[(1-Naphthylamino)methyl]phenol CAS No. 351004-50-7](/img/structure/B2787306.png)
2-[(1-Naphthylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Naphthylamino)methyl]phenol, also known as NAMPA, is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine that is derived from the naphthalene family of compounds. This compound has been used in a variety of biochemical and physiological experiments, and it has a wide range of potential applications in the future.
Wissenschaftliche Forschungsanwendungen
2-[(1-Naphthylamino)methyl]phenol has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug metabolism. It has also been used in the study of the effects of environmental pollutants on the human body. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been used in the study of the effects of various drugs on the central nervous system.
Wirkmechanismus
2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain proteins involved in cell signaling, such as MAPK and PI3K. Furthermore, 2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain drug metabolizing enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
2-[(1-Naphthylamino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and focus. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been shown to reduce inflammation and pain, as well as to reduce oxidative stress. Furthermore, 2-[(1-Naphthylamino)methyl]phenol has been shown to have a neuroprotective effect, which can help protect the brain from damage caused by environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-Naphthylamino)methyl]phenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. Additionally, 2-[(1-Naphthylamino)methyl]phenol is non-toxic and has a low risk of causing side effects. However, 2-[(1-Naphthylamino)methyl]phenol does have some limitations. It is not as potent as some other compounds, and it can be difficult to control the dosage.
Zukünftige Richtungen
2-[(1-Naphthylamino)methyl]phenol has a wide range of potential future directions. It could be used to study the effects of environmental pollutants on the human body, as well as the effects of various drugs on the central nervous system. Additionally, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the brain, such as antidepressants and antipsychotics. Furthermore, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the heart, such as antiarrhythmic drugs. Finally, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the immune system, such as immunosuppressants.
Synthesemethoden
2-[(1-Naphthylamino)methyl]phenol is synthesized through a multi-step process. The first step involves the formation of naphthylhydrazine from naphthol and hydrazine. This is followed by the reaction of the naphthylhydrazine with formaldehyde to form the 2-[(1-Naphthylamino)methyl]phenol molecule. The final step is the reaction of the 2-[(1-Naphthylamino)methyl]phenol molecule with sulfuric acid to form the final product.
Eigenschaften
IUPAC Name |
2-[(naphthalen-1-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQHQRJZJKBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Naphthylamino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)





![methyl 3-(2-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2787239.png)

![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)


![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)
